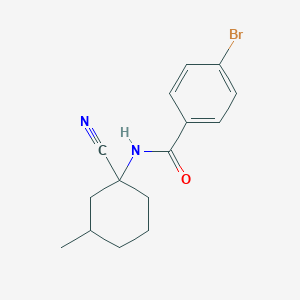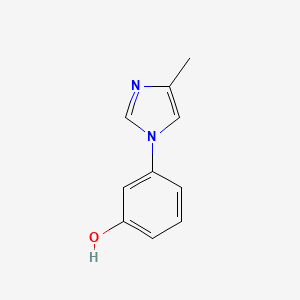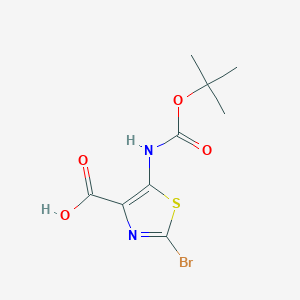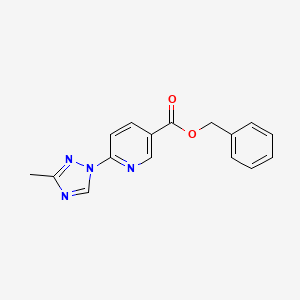
benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl triazolylmethylamine compounds are a class of chemicals that contain a benzyl group, a triazole ring, and an amine group . They are often used as ligands in various chemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Synthesis Analysis
The synthesis of benzyl triazolylmethylamine compounds often involves the reaction of a benzyl azide with a propargylamine . The resulting product is a polytriazolylamine ligand .Molecular Structure Analysis
The molecular structure of benzyl triazolylmethylamine compounds is characterized by the presence of a benzyl group, a triazole ring, and an amine group . The triazole ring can bind to metal centers, such as copper, through its nitrogen atoms .Chemical Reactions Analysis
Benzyl triazolylmethylamine compounds are often used as ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . These reactions are used to form 1,2,3-triazoles, a type of nitrogen-containing heterocycle .Applications De Recherche Scientifique
Synthesis and Biological Activity
Benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate and its derivatives have been studied for their synthesis methods and potential biological activities. For instance, the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has been explored, leading to compounds with antimicrobial and antitubercular activities (Dave et al., 2007). Similarly, the synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have demonstrated potential anticancer properties by inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Kamal et al., 2014).
Antimicrobial Applications
New 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have been prepared and tested for their antimicrobial efficacy against various bacterial and fungal species, showing significant potential in combating microbial infections (Patel & Shaikh, 2010).
Antitubercular Activity
Benzimidazole derivatives, related to this compound, have been synthesized and evaluated for their antitubercular and antimicrobial activities, revealing promising results against bacterial strains and suggesting potential in antitubercular treatments (Maste et al., 2011).
Catalytic Applications
The compound and its related structures have also found applications in catalysis. For example, half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for catalytic oxidation and transfer hydrogenation, showing the versatility of these compounds in chemical synthesis processes (Saleem et al., 2013).
In Silico Drug-likeness and Microbial Investigation
In silico approaches have been employed to predict the drug-likeness and microbial activity of derivatives, leading to the synthesis of compounds with excellent drug-likeness properties and significant antimicrobial activity, further emphasizing the pharmaceutical potential of these compounds (Pandya et al., 2019).
Mécanisme D'action
Target of Action
The primary target of benzyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . As a result, the compound can induce cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization disrupts the normal cell cycle, leading to apoptosis , or programmed cell death . This process involves a series of biochemical pathways, including the activation of caspases, a family of protease enzymes playing essential roles in programmed cell death .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . This leads to a reduction in cell proliferation, as shown by the inhibition of colony formation in BT-474 cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-12-18-11-20(19-12)15-8-7-14(9-17-15)16(21)22-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMRFZUHSOYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
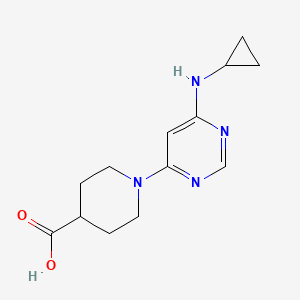
![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)
![4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2801695.png)
![1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2801696.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2801698.png)
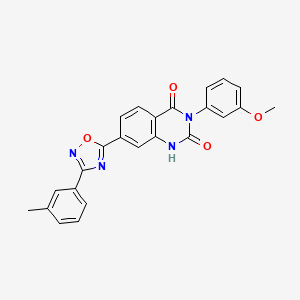
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)
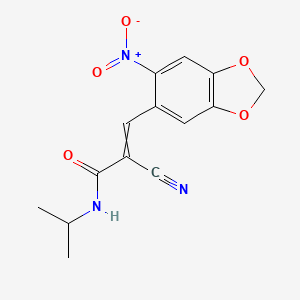
![Ethyl 4-[(3-amino-2-oxochromen-4-yl)amino]benzoate](/img/structure/B2801703.png)
![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
